methyl 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate
Description
Structural Features and Nomenclature
The compound’s IUPAC name, This compound , reflects its substituent arrangement (Figure 1). The 1,2,3-triazole ring (C₂H₃N₃) serves as the core scaffold, with nitrogen atoms at positions 1, 2, and 3. Key structural features include:
- Amino group (-NH₂) at position 5 of the triazole ring.
- 3-Methylphenyl group (meta-tolyl) attached to nitrogen at position 1.
- Methyl ester (-COOCH₃) at position 4.
The molecular formula is C₁₁H₁₂N₄O₂ , with a molecular weight of 232.24 g/mol . The SMILES notation (COC(=O)C1=C(N(N=N1)C2=CC=CC(=C2)C)N) encodes its connectivity, while the InChIKey (HAHGHJJVOORGOK-UHFFFAOYSA-N) provides a unique identifier for computational studies.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂N₄O₂ | |
| Molecular Weight (g/mol) | 232.24 | |
| SMILES | COC(=O)C1=C(N(N=N1)C2=CC=CC(=C2)C)N | |
| InChIKey | HAHGHJJVOORGOK-UHFFFAOYSA-N |
The 3-methylphenyl group introduces steric and electronic effects that influence reactivity, while the methyl ester enhances solubility in organic solvents. The amino group participates in hydrogen bonding, making the compound a potential pharmacophore in drug design.
Historical Context of 1,2,3-Triazole Derivatives in Medicinal Chemistry
1,2,3-Triazoles have been pivotal in medicinal chemistry since the advent of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Their stability, hydrogen-bonding capacity, and bioisosteric compatibility with amides and esters have driven their use in drug discovery. Notable examples include:
- Tazobactam : A β-lactamase inhibitor combining a triazole with a sulfone group.
- Cefatrizine : A cephalosporin antibiotic incorporating a triazole moiety.
- Letrozole : An aromatase inhibitor for breast cancer treatment.
The structural versatility of 1,2,3-triazoles allows for fine-tuning pharmacokinetic properties, such as metabolic stability and target affinity. This compound exemplifies this adaptability, with its meta-tolyl group enabling hydrophobic interactions in enzyme binding pockets. Recent studies emphasize its role as a precursor in synthesizing anticancer and antimicrobial agents, leveraging the amino and ester groups for further functionalization.
Synthetic Advancements : Early triazole syntheses relied on thermal cycloadditions, but modern methods use CuAAC or ruthenium catalysts to achieve regioselectivity. For instance, this compound is synthesized via Huisgen cycloaddition between methyl propiolate derivatives and azides, followed by aminolysis. These methods highlight the compound’s accessibility for high-throughput screening and derivatization.
Properties
IUPAC Name |
methyl 5-amino-1-(3-methylphenyl)triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-7-4-3-5-8(6-7)15-10(12)9(13-14-15)11(16)17-2/h3-6H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGOMJVOGHNAAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is highly efficient and regioselective, often carried out in the presence of a copper catalyst. The general synthetic route can be summarized as follows:
Preparation of Azide Intermediate: The azide intermediate is prepared by reacting 3-methylphenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide.
Cycloaddition Reaction: The azide intermediate is then reacted with methyl propiolate in the presence of a copper(I) catalyst to form the triazole ring, yielding this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of microwave-assisted synthesis can also enhance reaction rates and yields, making the process more efficient.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates for further functionalization.
Nucleophilic Substitution at the Amino Group
The 5-amino group participates in electrophilic substitution and condensation reactions, enabling diversification of the triazole core.
Acylation
Diazotization and Coupling
| Reagent | Product | Yield | Application |
|---|---|---|---|
| NaNO₂/HCl, β-naphthol | Azo-coupled triazole | 62% | pH 4–5; limited by competing triazole ring reactivity . |
Electrophilic Aromatic Substitution (EAS) on the 3-Methylphenyl Ring
The 3-methylphenyl group undergoes regioselective substitution, influenced by the triazole ring’s electron-withdrawing nature.
Nitration
| Conditions | Product | Regioselectivity |
|---|---|---|
| HNO₃/H₂SO₄, 0°C | 4-Nitro-3-methylphenyl derivative | Para to methyl group (meta to triazole) . |
Sulfonation
| Conditions | Product | Regioselectivity |
|---|---|---|
| H₂SO₄, SO₃, 50°C | 4-Sulfo-3-methylphenyl derivative | Same as nitration; moderate yield due to ring deactivation . |
Cycloaddition and Ring-Opening Reactions
The triazole ring participates in dipolar cycloadditions, though reactivity is modulated by substituents.
Functionalization via the Carboxylate Intermediate
The hydrolyzed carboxylic acid serves as a precursor for amides and esters.
Reductive Amination and Alkylation
The amino group facilitates reductive transformations for secondary amine synthesis.
Key Mechanistic Insights
-
Steric Effects : The 3-methylphenyl group reduces reactivity in bulky electrophiles (e.g., benzoyl chloride) due to steric hindrance .
-
Electronic Effects : The triazole ring withdraws electron density, deactivating the phenyl ring toward EAS but accelerating ester hydrolysis .
-
Tautomerism : Prototropic shifts in the triazole ring influence reaction pathways, particularly in cycloadditions .
Experimental data from transition-metal-free syntheses , antiparasitic agent optimization , and triazole functionalization studies underpin these findings.
Scientific Research Applications
Biological Activities
1. Anticancer Applications
Methyl 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate and its derivatives have shown significant potential in anticancer research. The triazole moiety is known for its ability to inhibit various cancer cell lines through multiple mechanisms:
- Mechanism of Action : The compound acts by inhibiting key enzymes involved in cancer cell proliferation and survival. For instance, studies have demonstrated that triazole derivatives can inhibit methionine aminopeptidase type II (MetAp2), leading to apoptosis in tumor cells .
-
Case Studies :
- A study evaluated a series of triazole derivatives against 60 human tumor cell lines, revealing that certain derivatives exhibited selective cytotoxicity towards ovarian cancer cells with growth inhibition percentages ranging from -4.08% to 6.63% .
- Another investigation highlighted the synthesis of various triazole compounds with significant activity against leukemia and melanoma cell lines, showcasing their potential as novel anticancer agents .
Table: Anticancer Activity of Methyl 5-Amino-1-(3-Methylphenyl)-1H-1,2,3-Triazole Derivatives
| Compound | Target Cell Line | Growth Inhibition (%) | Reference |
|---|---|---|---|
| Derivative A | OVCAR-4 (Ovarian) | -4.08% | |
| Derivative B | SNB-19 (Brain) | 86.61% | |
| Derivative C | A549 (Lung) | 67.55% |
2. Antimicrobial Applications
The compound also displays promising antimicrobial properties. Triazoles are recognized for their ability to combat bacterial infections:
- Antibacterial Activity : Recent studies have indicated that triazole derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial enzyme systems essential for growth and replication .
-
Case Studies :
- One study reported the synthesis of novel triazole compounds that demonstrated significant antibacterial action against E. coli and Candida albicans, with some derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
- Molecular docking studies further validated the binding affinities of these compounds to bacterial targets, suggesting robust interactions that underpin their antimicrobial efficacy .
Table: Antimicrobial Activity of Methyl 5-Amino-1-(3-Methylphenyl)-1H-1,2,3-Triazole Derivatives
Mechanism of Action
The mechanism of action of methyl 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, inhibiting their activity. This compound may also interfere with cellular pathways by binding to DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogues differ in substituent groups, aromatic ring positions, or ester moieties. Key examples include:
Key Observations :
- Substituent Position : The 3-methylphenyl group in the target compound offers steric and electronic effects distinct from para-substituted analogues (e.g., p-tolyl or 4-methoxyphenyl). For instance, ortho-substituted derivatives (e.g., 2-methoxyphenyl) exhibit reduced planarity, affecting π-π stacking in crystallography .
- Ester Group: Ethyl esters generally improve lipid solubility compared to methyl esters, as seen in Ethyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate .
Physicochemical Properties
- Solubility : Methyl esters (e.g., target compound) show lower aqueous solubility than ethyl derivatives due to reduced hydrophobicity .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals that para-substituted derivatives (e.g., p-tolyl) decompose at higher temperatures (~220°C) compared to ortho-substituted analogues (~195°C) .
Biological Activity
Methyl 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate (CAS Number: 883291-37-0) is a compound that belongs to the triazole family, known for its diverse biological activities. This article reviews its biological activity, including anticancer properties, antibacterial effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C11H12N4O2
- Molecular Weight : 232.24 g/mol
- CAS Number : 883291-37-0
The triazole ring in this compound contributes significantly to its pharmacological properties due to its ability to form hydrogen bonds and engage in π-stacking interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Triazoles have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated that triazole derivatives could inhibit the growth of multiple human cancer cell lines. The compound exhibited significant growth inhibition at concentrations as low as across different cancer types, including leukemia and solid tumors .
Antibacterial and Antifungal Properties
The triazole moiety is also associated with antibacterial and antifungal activities. Research indicates that compounds containing triazoles can disrupt bacterial cell wall synthesis and inhibit fungal growth:
- Triazoles have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as various fungi. The exact mechanism often involves interference with the synthesis of ergosterol, a critical component of fungal cell membranes .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes involved in cancer progression and microbial resistance.
- Induction of Apoptosis : Some studies suggest that these compounds may promote programmed cell death in cancer cells through various signaling pathways.
- Modulation of Reactive Oxygen Species (ROS) : The compound may alter ROS levels in cells, contributing to its cytotoxic effects against tumor cells .
Case Studies and Research Findings
A variety of studies have explored the efficacy of this compound:
- In vitro studies showed that this compound could effectively reduce cell viability in several cancer cell lines by inducing apoptosis and inhibiting proliferation.
Comparative Studies
Q & A
Q. Resolution Strategy :
- Docking Studies : Compare binding poses using AutoDock Vina to identify critical residues (e.g., Tyr385 in COX-2).
- Enzyme Kinetics : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
- Structural Validation : Co-crystallize the compound with target enzymes (e.g., PDB ID 6COX) .
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₁N₅O₂ | Calculated |
| Molecular Weight | 257.24 g/mol | Calculated |
| logP | 2.8 (Predicted) | ChemAxon |
| Aqueous Solubility | 0.12 mg/mL (25°C) | Experimental |
| Melting Point | 168–172°C | DSC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
